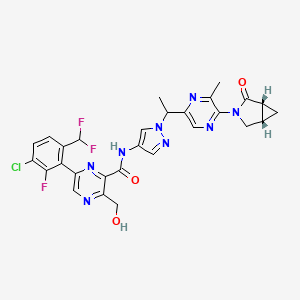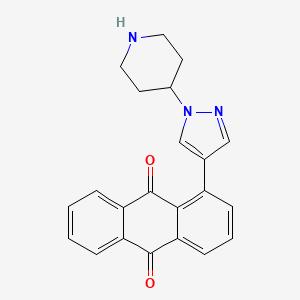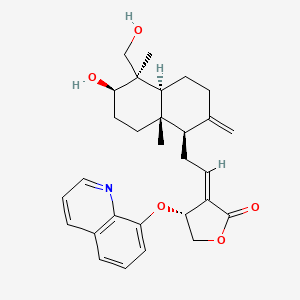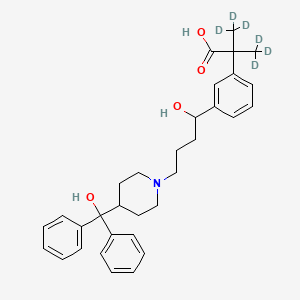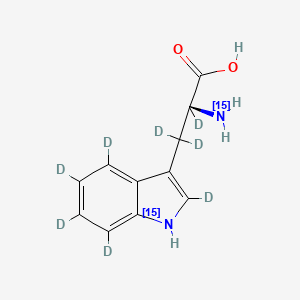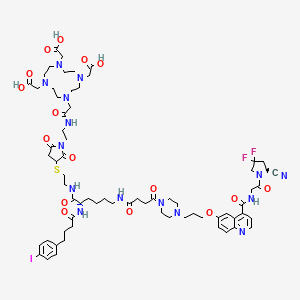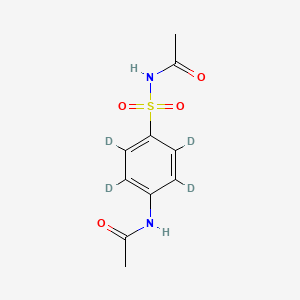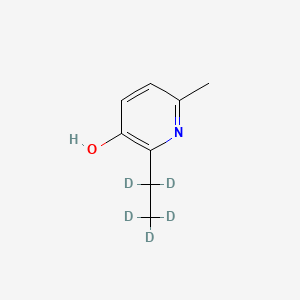
Emoxipine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emoxypine itself is a compound with antioxidant and neuroprotective properties, widely used in Russia for its purported benefits in treating various neurological and cardiovascular conditions . The deuterium labeling in Emoxypine-d5 makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emoxypine-d5 involves the incorporation of deuterium atoms into the Emoxypine molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-Ethyl-6-methyl-3-hydroxypyridine.
Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain Emoxypine-d5 with high purity.
Industrial Production Methods
Industrial production of Emoxypine-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Emoxypine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Emoxypine-d5 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The hydrogen atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Emoxypine-d5 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Cardioprotection: The compound’s antioxidant properties contribute to its cardioprotective effects, which are being explored in the context of cardiovascular diseases.
Antioxidant Research: Emoxypine-d5 is used to study the mechanisms of antioxidant action and to develop new antioxidant therapies.
Mechanism of Action
Emoxypine-d5 exerts its effects through several mechanisms:
Antioxidant Activity: It inhibits the oxidation of biomembrane lipids and increases the activity of antioxidant enzymes such as superoxide dismutase.
Membrane Protection: The compound stabilizes cell membranes by reducing their viscosity and increasing fluidity.
Neurotransmitter Modulation: Emoxypine-d5 modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and acetylcholine, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Emoxypine-d5 can be compared with other similar compounds such as:
Emoxypine-d5 stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
142.21 g/mol |
IUPAC Name |
6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
JPGDYIGSCHWQCC-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(C=CC(=N1)C)O |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
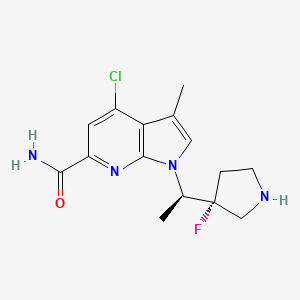

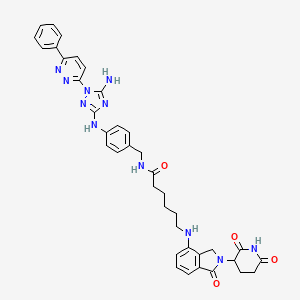
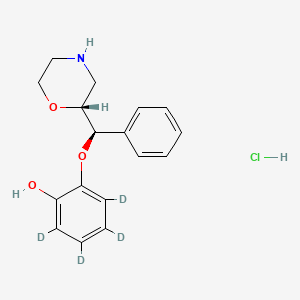
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
